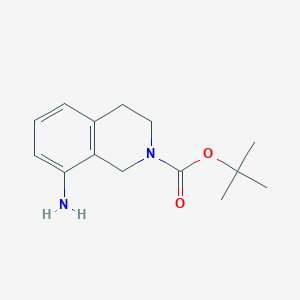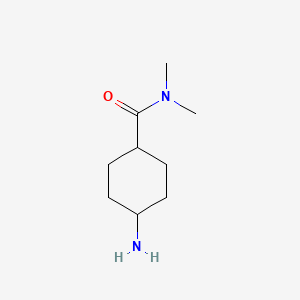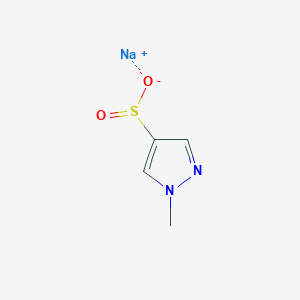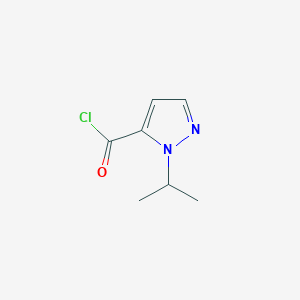
1-Isopropyl-1H-pyrazole-5-carbonyl chloride
Overview
Description
1-Isopropyl-1H-pyrazole-5-carbonyl chloride is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 . It is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring with an isopropyl group at the 1-position and a carbonyl chloride group at the 5-position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 172.61 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
Flexible Synthesis of Pyrazoles
The compound is used in the flexible synthesis of pyrazoles featuring functionalized side chains. These syntheses involve coupling protected alkynols with acid chlorides, forming alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus. These intermediates are significant as ligands, with the pyrazole ring nitrogen offering potential for hydrogen bonding depending on the surrounding substituents (Grotjahn et al., 2002).
Catalyst in Tandem Knoevenagel–Michael Reaction
1-Isopropyl-1H-pyrazole-5-carbonyl chloride is employed as a catalyst in the tandem Knoevenagel–Michael reaction. This process is used for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s by reacting 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various aromatic and hetero-aromatic aldehydes, under mild conditions (Moosavi‐Zare et al., 2013).
Synthesis of Heterocyclic Analogues
The compound is also pivotal in the synthesis of heterocyclic analogues of xanthone and xanthione. Specifically, it aids in the formation of 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and thiones. The structural and functional significance of these heterocyclic compounds is explored, with attention to their potential NMR spectroscopic properties (Datterl et al., 2010).
Synthesis of Pyrazole-Nitrogen Heterocycle Dyads
In the realm of nitrogen heterocycles, this compound is instrumental in the synthesis of 2-(1H-Pyrazol-1-ylcarbonyl)-2H-azirines, which are derived from the isomerization of 5-chloroisoxazoles. These dyads are precursors to other structures, highlighting the versatility of this compound in complex organic syntheses (Mikhailov et al., 2018).
properties
IUPAC Name |
2-propan-2-ylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)10-6(7(8)11)3-4-9-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABCLADGVBHOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B1374976.png)
![7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1374977.png)

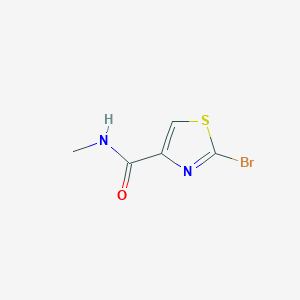
![3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1374981.png)





